tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-6-4-14(5-7-16)8-11(9-17)15-10-14/h11,15,17H,4-10H2,1-3H3 |
InChI Key |
CCLGYIFIMCUREG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2)CO |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Spiro Ring Synthesis
-
Method : One-step domino reactions using Pd(OAc)₂-PPh₃ catalysis for C–C bond formation and spiro scaffold assembly.
-
Reagents : Yne-en-ynes and aryl halides.
-
Conditions : Inert atmosphere (N₂), moderate temperatures (e.g., 80–100°C).
-
Outcome : Direct formation of the spiro ring with exocyclic double bonds.
-
-
Hydroxymethylation
-
tert-Butyl Esterification
-
Method : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).
-
Conditions : Inert atmosphere (N₂), room temperature, followed by purification via recrystallization or chromatography.
-
Industrial-Scale Synthesis via Four-Step Routes
Patents describe scalable methods optimized for high yields and cost efficiency.
Stepwise Synthesis (Patent CN111518015A)
| Step | Reagents/Conditions | Key Intermediate | Yield |
|---|---|---|---|
| 1 | 1,4-Dioxaspiro[4.5]decane-8-ketone + p-methylsulfonylmethylisocyanitrile, K t-BuO⁻ | 1,4-Dioxaspiro[4.5]decane-8-carbonitrile | Not reported |
| 2 | 1-Bromo-2-chloroethane, LDA | 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Not reported |
| 3 | H₂ (50 psi), Raney Ni, then t-BuOCO₂Cl | tert-Butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylate | ~60–70% (estimated) |
| 4 | Pyridinium p-toluenesulfonate (PPTS), acetone/H₂O | Final compound | ~50–60% (estimated) |
Advantages : Uses cheap starting materials (e.g., 1,4-dioxaspiro[4.5]decane-8-ketone) and avoids complex intermediates.
Palladium-Catalyzed Domino Reactions
A one-pot method reported in Organic & Biomolecular Chemistry achieves spiro ring formation via regioselective coupling.
Reaction Scheme
Yne-en-ynes + Aryl halide → 2,8-Diazaspiro[4.5]decane core + Exocyclic double bonds
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)₂-PPh₃ |
| Solvent | Dioxane or THF |
| Temperature | 80–100°C |
| Yield | Moderate (not quantified) |
Mechanistic Insight :
-
C–C Bond Formation : Pd-mediated coupling between sp²-sp³ carbons.
-
Spiro Cyclization : Intramolecular nucleophilic attack forms the 2,8-diazaspiro system.
Limitations : Requires aryl halides, limiting substrate scope.
Alternative Functionalization Pathways
Hydrogenation-Driven Synthesis (Patent CN111533745A)
Borane-Mediated Reduction (Patent CN111574537B)
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Ethyl bromoacetate | THF, 66°C reflux |
| 2 | H₂, Raney Ni | EtOH, 40°C, 50 psi |
| 3 | NaOEt | EtOH, 0–25°C |
| 4 | BH₃·SMe₂ | THF, 0–25°C |
Outcome : tert-Butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-formate (structurally analogous).
Comparative Analysis of Methods
| Method | Steps | Yield | Scalability | Key Reagents |
|---|---|---|---|---|
| Pd-Catalyzed Domino | 1 | Moderate | Low | Pd(OAc)₂-PPh₃ |
| Four-Step Patent | 4 | ~50–70% | High | Raney Ni, PPTS |
| Borane-Mediated | 4 | ~60% | Moderate | BH₃·SMe₂ |
Optimal Choice : The four-step method (Patent CN111518015A) balances yield and scalability, making it suitable for industrial production.
Data Tables: Reagent and Condition Summaries
Table 1: Reagents for Hydroxymethylation
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Condensation Reactions: It reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Hydrazine Hydrate Reactions: Treatment with hydrazine hydrate in boiling ethanol leads to the formation of fused spirocyclic pyrazoles.
Common Reagents and Conditions
N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.
Hydrazine Hydrate: Used in the formation of spirocyclic pyrazoles.
Major Products Formed
Isomeric Condensation Products: Formed from the reaction with N,N-dimethylformamide dimethyl acetal.
Spirocyclic Pyrazoles: Formed from the reaction with hydrazine hydrate.
Scientific Research Applications
Overview
Tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
Medicinal Chemistry
This compound is being explored for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 20 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique spirocyclic structure allows for diverse modifications leading to the development of novel compounds with enhanced biological activities.
Biological Studies
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : The compound can bind to various receptors, influencing critical signal transduction processes.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of derivatives of this compound against clinical isolates. The findings indicated that structural modifications significantly enhanced antimicrobial potency.
Evaluation of Anticancer Effects
Recent research focused on the anticancer potential of this compound in combination with established chemotherapeutic agents. Results showed synergistic effects that improved treatment efficacy in resistant cancer cell lines.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its ability to undergo condensation and substitution reactions. The molecular targets and pathways involved are primarily related to its reactivity with various reagents, leading to the formation of new chemical entities with potential biological activity .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1824204-91-2
- Molecular Formula : C₁₄H₂₆N₂O₃
- Molecular Weight : 270.37 g/mol
- Structure : Features a spirocyclic core with a hydroxymethyl (-CH₂OH) substituent at position 3 and a tert-butoxycarbonyl (Boc) protecting group at position 8 .
Key Applications :
This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and modulators of biological targets due to its spirocyclic rigidity and functional group diversity .
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
The following table highlights structural analogs and their key differences:
Physicochemical Properties
- Hydrophilicity : The hydroxymethyl group in the target compound increases aqueous solubility compared to methyl or oxo derivatives, as evidenced by logP values (estimated logP ~1.5 vs. ~2.2 for methyl analog) .
- Stability : Boc-protected analogs (e.g., target compound, 3-oxo) show stability under acidic conditions, while hydrochloride salts (e.g., 3-methyl derivative) are hygroscopic and require inert storage .
Biological Activity
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
The molecular formula of this compound is , with a molecular weight of 270.32 g/mol. Its structural representation includes a hydroxymethyl group that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2O4 |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | FPBPHUHHAPGITQ-UHFFFAOYSA-N |
Medicinal Chemistry Applications
Research indicates that this compound may serve as a building block for synthesizing drug candidates targeting neurological disorders. Its spirocyclic structure enhances interactions with biological targets, potentially leading to improved efficacy in drug development .
The compound is believed to act primarily as an enzyme inhibitor. It binds to the active sites of specific enzymes, thereby hindering substrate binding and catalytic activity. This mechanism is particularly relevant in the context of diseases where enzyme regulation is crucial for therapeutic intervention.
Anticancer Activity
A notable study explored the anticancer properties of similar spirocyclic compounds, demonstrating that they exhibited significant cytotoxicity against various cancer cell lines. The unique three-dimensional structure of these compounds was linked to their enhanced binding affinity for protein targets involved in cancer progression .
Inhibition Studies
In vitro studies have shown that this compound can inhibit the Type III secretion system (T3SS) in Gram-negative bacteria, which is a critical virulence factor for pathogens like E. coli. High concentrations (50 μM) resulted in approximately 50% inhibition of secretion activity, suggesting potential applications in combating bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | Potential anticancer activity |
| Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate | Enzyme inhibition |
The comparison indicates that while all these compounds share a similar structural framework, their biological activities may vary significantly based on their specific functional groups and spatial configurations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate, and what experimental conditions optimize yield?
- Methodology : The compound can be synthesized via multi-step protocols involving:
-
Stepwise alkylation : Use of NaH in THF for deprotonation, followed by nucleophilic substitution with tert-butyl acrylate derivatives (e.g., tert-butyl prop-2-enoate) .
-
Reductive amination : LiAlH4 reduction of methyl esters (e.g., methyl 2-benzyl-8-substituted-2,8-diazaspiro[4.5]decane-4-carboxylate) to yield hydroxymethyl derivatives, with purification via gradient column chromatography (0–100% MeOH in DCM) .
- Optimization : Reaction yields (64–74%) depend on stoichiometry of reducing agents (e.g., LiAlH4) and chromatographic resolution.
Synthetic Step Reagents/Conditions Yield Reference Alkylation with NaH THF, tert-butyl acrylate ~65% LiAlH4 Reduction DCM/MeOH gradient chromatography 64–74%
Q. How can researchers ensure purity and structural fidelity of this spirocyclic compound during synthesis?
- Analytical Techniques :
- Chromatography : Silica gel column chromatography with DCM/MeOH gradients resolves polar impurities .
- Spectroscopy : Confirm spirocyclic structure via H NMR (e.g., characteristic splitting patterns for diazaspiro rings) and HRMS (exact mass: 276.1838 g/mol for related derivatives) .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of diazaspiro derivatives, such as autophagy modulation vs. kinase inhibition?
- Data Reconciliation :
- Target Profiling : Use biochemical assays (e.g., kinase inhibition screens vs. lysosomal activity markers) to differentiate mechanisms. Derivatives like RH1096 modulate autophagy via LAMP1 targeting, while others (e.g., DDR1 inhibitors) show kinase specificity .
- Structural Analysis : Compare substituent effects; hydroxymethyl groups enhance lysosome interaction, whereas aryl groups favor kinase binding pockets .
- Table : Biological Activities of Derivatives
| Derivative | Biological Target | Activity | Reference |
|---|---|---|---|
| RH1096 (hydroxymethyl) | LAMP1/autophagy pathway | Induces autophagic flux | |
| Compound B (trifluoroethyl) | DDR1 kinase | Fibrosis inhibition |
Q. How can structure-activity relationship (SAR) studies be designed to optimize the hydroxymethyl-substituted diazaspiro scaffold for CNS applications?
- Methodological Framework :
Analog Synthesis : Introduce substituents at C3 (e.g., alkyl, fluorinated groups) via reductive amination or Suzuki coupling .
Permeability Assays : Use PAMPA-BBB to predict blood-brain barrier penetration .
In Vivo Validation : Test anticonvulsant activity in rodent models, as done for structurally similar 1,3-diazaspiro[4.5]decane derivatives .
Q. What advanced analytical methods resolve stereochemical ambiguities in diazaspiro compounds, particularly at the hydroxymethyl position?
- Techniques :
- Chiral HPLC : Use Chiralpak® columns with hexane/ethanol gradients to separate enantiomers (e.g., (7S,9R)-configured spirocycles) .
- X-ray Crystallography : Resolve absolute configuration, as applied to related tert-butyl diazaspiro carboxylates in protein-ligand complexes .
Data Contradiction Analysis
Q. Why do yields vary significantly (50–74%) in LiAlH4-mediated reductions of diazaspiro esters?
- Root Cause :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
